molecular formula C12H14N2OS B10918357 1-(4-Acetylphenyl)-3-allylthiourea

1-(4-Acetylphenyl)-3-allylthiourea

Cat. No.: B10918357
M. Wt: 234.32 g/mol
InChI Key: OGHNQNICLCLWJU-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-allylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The compound features an acetylphenyl group attached to the nitrogen atom of the thiourea moiety, and an allyl group attached to the other nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Acetylphenyl)-3-allylthiourea can be synthesized through a multi-step process. One common method involves the reaction of 4-acetylphenyl isothiocyanate with allylamine. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-allylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cells.

    Industry: The compound is used as a corrosion inhibitor and in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-allylthiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission.

    Pathways: By inhibiting key enzymes, the compound can disrupt metabolic pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

1-(4-Acetylphenyl)-3-allylthiourea can be compared with other thiourea derivatives, such as:

    1-(4-Acetylphenyl)-3-alkylthioureas: These compounds have different alkyl groups attached to the thiourea moiety, which can influence their biological activity and chemical properties.

    1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones: These derivatives have a pyrrolidine ring, which can enhance their stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C12H14N2OS/c1-3-8-13-12(16)14-11-6-4-10(5-7-11)9(2)15/h3-7H,1,8H2,2H3,(H2,13,14,16)

InChI Key

OGHNQNICLCLWJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NCC=C

Origin of Product

United States

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